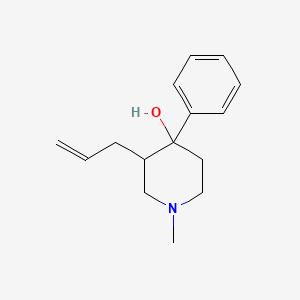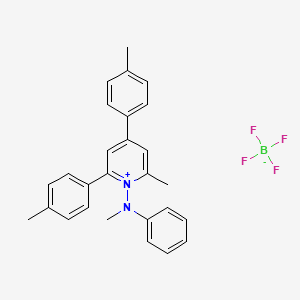
Medrylamine Maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Medrylamine Maleate is a first-generation antihistamine that acts as an antagonist of the histamine H1 receptor. It is commonly used in over-the-counter medications for its anti-allergic, anti-inflammatory, and anti-pruritic properties . This compound is often utilized in topical formulations to treat conditions such as insect bites, stings, and nettle rash .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Medrylamine Maleate involves the reaction of 2-(dimethylamino)ethylamine with 4-methoxybenzyl chloride to form the intermediate compound, which is then reacted with maleic acid to produce this compound . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to validate the quality of the compound .
化学反応の分析
Types of Reactions
Medrylamine Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted compounds, depending on the specific reagents and conditions used .
科学的研究の応用
Medrylamine Maleate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: Utilized in the development of anti-allergic and anti-inflammatory medications.
Industry: Employed in the formulation of topical creams and gels for treating skin conditions.
作用機序
Medrylamine Maleate exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This leads to a reduction in symptoms such as itching, redness, and swelling associated with allergic reactions . The compound acts as an inverse agonist, stabilizing the inactive form of the H1 receptor and preventing histamine from exerting its effects .
類似化合物との比較
Similar Compounds
Chlorpheniramine: Another first-generation antihistamine with similar H1 receptor antagonistic properties.
Dexchlorpheniramine: The S-enantiomer of chlorpheniramine, more potent than the racemic mixture.
Pheniramine: Competes with histamine for the H1 receptor, reducing itching and vasodilation.
Uniqueness
Medrylamine Maleate is unique due to its specific binding affinity for the H1 receptor and its effectiveness in topical formulations. Unlike some other antihistamines, it has a lower incidence of causing drowsiness, making it suitable for use in daytime medications .
特性
分子式 |
C22H27NO6 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H23NO2.C4H4O4/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;5-3(6)1-2-4(7)8/h4-12,18H,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
QPDBLTZVVSZATC-BTJKTKAUSA-N |
異性体SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



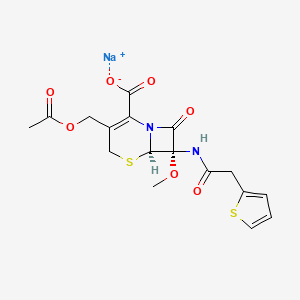
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)

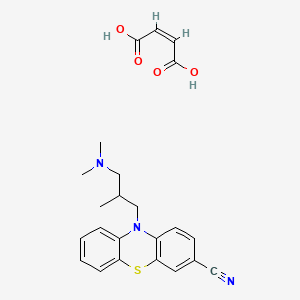
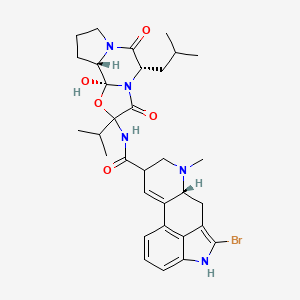
![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)




